molecular formula C22H15NO5 B3662723 2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate

2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B3662723
M. Wt: 373.4 g/mol
InChI Key: ZKNJHHMIPUYJMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylic acid with oxopropyl groups . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester functional group and the combination of naphthalene and isoindole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-oxopropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-13(24)12-28-22(27)15-9-10-17-18(11-15)21(26)23(20(17)25)19-8-4-6-14-5-2-3-7-16(14)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJHHMIPUYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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